2-amino-6-methoxy-4-(2H-tetrazol-5-yl)phenol
Description
Chemical Structure and Properties 2-Amino-6-methoxy-4-(2H-tetrazol-5-yl)phenol (CAS: 376609-66-4) is a heteroaromatic compound with the molecular formula C₈H₈N₄O₂ and a molecular weight of 192.17 g/mol. Its structure features a phenol core substituted with a methoxy group at position 6, an amino group at position 2, and a 2H-tetrazole ring at position 2. The tetrazole moiety, a five-membered aromatic ring containing four nitrogen atoms, enhances hydrogen-bonding capacity and metabolic stability, making it relevant in medicinal chemistry .
Properties
IUPAC Name |
2-amino-6-methoxy-4-(2H-tetrazol-5-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O2/c1-15-6-3-4(2-5(9)7(6)14)8-10-12-13-11-8/h2-3,14H,9H2,1H3,(H,10,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPPLYCZNRWAMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)N)C2=NNN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 2-amino-6-methoxyphenol with sodium azide and triethyl orthoformate under acidic conditions to form the tetrazole ring . The reaction is usually carried out at elevated temperatures to facilitate the formation of the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-amino-6-methoxy-4-(2H-tetrazol-5-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions to substitute the methoxy group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
Pharmacological Properties
The compound exhibits a range of biological activities, making it a versatile pharmacophore. Its tetrazole moiety enhances the compound's interaction with biological targets, leading to applications in:
- Antibacterial Activity : Studies have indicated that derivatives of tetrazoles, including those similar to 2-amino-6-methoxy-4-(2H-tetrazol-5-yl)phenol, show promising antibacterial effects against various strains such as Escherichia coli and Staphylococcus aureus . The presence of the tetrazole ring is crucial for these activities, as it mimics carboxylic acids which are common in many antibiotics.
- Anticancer Properties : Research has shown that compounds with tetrazole structures can exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. For example, certain tetrazole derivatives have been tested for their ability to induce apoptosis in cancer cells .
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory responses has been investigated, particularly in conditions such as arthritis and neuroinflammation. Its mechanism often involves the inhibition of pro-inflammatory cytokines .
Coordination Chemistry
The compound can act as a ligand in coordination chemistry due to the presence of nitrogen atoms in the tetrazole ring. This property allows it to form stable complexes with metal ions, which can be utilized in:
- Catalysis : Metal-tetrazole complexes have been explored for their catalytic properties in organic reactions. The stability and reactivity of these complexes can lead to more efficient synthetic routes for various organic compounds .
- Material Science : Tetrazole-based materials are being developed for use in explosives and other high-energy materials due to their high nitrogen content and stability under different conditions . The incorporation of 2-amino-6-methoxy-4-(2H-tetrazol-5-yl)phenol into polymer matrices has shown potential for enhancing the performance of these materials.
Antibacterial Activity
A study reported the synthesis of several 5-substituted tetrazoles, including derivatives of 2-amino-6-methoxy-4-(2H-tetrazol-5-yl)phenol. These compounds were evaluated for their activity against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the structure significantly enhanced antibacterial efficacy, demonstrating the importance of structure-activity relationships in drug design .
Anticancer Research
In a study focused on neuroblastoma cells, derivatives of 2-amino-6-methoxy-4-(2H-tetrazol-5-yl)phenol were tested for their ability to inhibit cell proliferation. Results showed that specific substitutions on the phenolic ring led to increased cytotoxicity against cancer cells, suggesting potential pathways for therapeutic development .
Mechanism of Action
The mechanism of action of 2-amino-6-methoxy-4-(2H-tetrazol-5-yl)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to active sites of enzymes and inhibit their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Tetrazole Moieties
The tetrazole group is a common pharmacophore in pharmaceuticals due to its bioisosteric replacement for carboxylic acids. Below is a comparative analysis with key analogues:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Tetrazole Positioning: Unlike losartan, which has a tetrazole linked to a biphenyl system, the target compound’s tetrazole is directly attached to the phenol ring, reducing steric hindrance and altering pharmacodynamic profiles .
Functional Group Comparison
Amino Group vs. Hydroxyl Group
- The amino group in the target compound provides a basic site for salt formation (e.g., hydrochloride salts), enhancing crystallinity and stability. In contrast, 4-(2H-tetrazol-5-yl)phenol relies solely on its hydroxyl group for hydrogen bonding, limiting its versatility in synthesis .
Methoxy Group vs. Chloro/Imidazole Substituents
- Losartan’s chloro and imidazole groups contribute to its high affinity for the angiotensin receptor but increase hydrophobicity .
Pharmacological and Industrial Relevance
- Losartan and Candesartan (): Clinically used antihypertensives; their tetrazole groups mimic carboxylate anions, enabling ionic interactions with receptors. The target compound’s smaller size may limit such interactions but could serve as a scaffold for fragment-based drug design .
- Degradation Byproducts (): Compounds like DP10 (tetrazole-linked imidazole) highlight the metabolic stability of tetrazoles, suggesting the target compound may resist oxidative degradation .
Biological Activity
2-Amino-6-methoxy-4-(2H-tetrazol-5-yl)phenol is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a phenolic moiety and a tetrazole ring, which contribute to its biological properties. The phenolic group can engage in hydrogen bonding, enhancing interactions with biological molecules, while the tetrazole ring mimics carboxylic acids, allowing for effective binding to enzyme active sites.
The biological activity of 2-amino-6-methoxy-4-(2H-tetrazol-5-yl)phenol primarily arises from its ability to interact with various molecular targets:
- Enzyme Inhibition : The tetrazole ring's structure allows it to act as an inhibitor for enzymes by mimicking substrates. This can disrupt biochemical pathways critical for cellular function.
- Receptor Modulation : The compound's derivatives have shown potential as modulators of receptor activity, which may lead to therapeutic effects in various diseases.
Antimicrobial Properties
Research indicates that derivatives of 2-amino-6-methoxy-4-(2H-tetrazol-5-yl)phenol exhibit significant antimicrobial activity. For instance, studies have shown effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported in the low micromolar range .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, such as breast and colon cancer cells. The mechanism involves the activation of caspase pathways and modulation of cell cycle regulators .
Case Studies and Research Findings
A selection of studies highlights the compound's diverse biological activities:
Q & A
Q. What are the optimal synthetic routes for 2-amino-6-methoxy-4-(2H-tetrazol-5-yl)phenol, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving cyclocondensation or coupling strategies. For example, tetrazole rings are often formed via [2+3] cycloaddition between nitriles and sodium azide under acidic conditions . Methoxy and amino groups can be introduced through nucleophilic substitution or reductive amination. Key steps include:
- Step 1 : Protection of the phenol group to prevent unwanted side reactions.
- Step 2 : Tetrazole ring formation using nitrile precursors (e.g., 2-cyano-4-methoxy-6-nitrophenol) and NaN₃ in DMF at 100–120°C .
- Step 3 : Reduction of nitro groups to amines (e.g., using H₂/Pd-C or SnCl₂/HCl).
Optimization involves solvent selection (polar aprotic solvents like DMF enhance reaction rates) and temperature control to avoid decomposition. Purity is validated via HPLC or TLC .
Q. Which spectroscopic techniques are most effective for characterizing 2-amino-6-methoxy-4-(2H-tetrazol-5-yl)phenol?
- Methodological Answer : A combination of techniques is required:
- IR Spectroscopy : Confirms functional groups (e.g., NH₂ stretch ~3300 cm⁻¹, tetrazole C=N ~1600 cm⁻¹) .
- ¹H/¹³C NMR : Assigns substituents on the aromatic ring (e.g., methoxy protons at δ 3.8–4.0 ppm; tetrazole carbons at δ 140–150 ppm). DMSO-d₆ is preferred for resolving NH₂ signals .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 234.1).
- Elemental Analysis : Ensures stoichiometric purity (C, H, N content within ±0.3% of theoretical values) .
Q. How can the solubility and stability of this compound be assessed for in vitro assays?
- Methodological Answer :
- Solubility : Test in buffers (PBS, pH 7.4) and organic solvents (DMSO, ethanol) using UV-Vis spectroscopy. For low solubility, employ co-solvents (e.g., 10% DMSO in PBS) .
- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolytic stability at pH 1–10 is critical for gastrointestinal absorption studies .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound?
- Methodological Answer : SC-XRD using SHELX software (e.g., SHELXL-2018) provides precise bond lengths/angles and hydrogen-bonding networks. Key steps:
- Crystallization : Use vapor diffusion (e.g., ethanol/water) to grow high-quality crystals.
- Data Collection : At 100 K with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : Apply anisotropic displacement parameters and validate via R-factor (<0.05) .
Example: A similar tetrazole-phenol derivative showed intramolecular H-bonding between NH₂ and methoxy O, stabilizing the planar structure .
Q. What computational methods predict the compound’s electronic properties and pharmacological potential?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to compute HOMO/LUMO energies, molecular electrostatic potential (MEP), and Fukui indices for reactivity .
- Molecular Docking : Autodock Vina screens against target proteins (e.g., Mycobacterium tuberculosis enoyl-ACP reductase for antitubercular activity). Tetrazole’s bioisosteric role mimics carboxylate binding .
- ADMET Prediction : SwissADME or pkCSM models assess bioavailability, BBB permeability, and CYP450 interactions.
Q. How do potentiometric titrations determine the pKa of the tetrazole and phenol groups?
- Methodological Answer :
- Titrant : 0.05 M tetrabutylammonium hydroxide (TBAH) in isopropyl alcohol.
- Procedure : Titrate 0.001 M compound solution, monitoring mV changes with a calibrated pH meter.
- Analysis : Plot mV vs. TBAH volume; half-neutralization potential (HNP) corresponds to pKa. For example, tetrazole (pKa ~4.5–5.5) and phenol (pKa ~9–10) show distinct inflection points .
- Validation : Compare with UV-Vis spectral shifts at varying pH.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
